Technical Guide: 1-(4-Amino-2,6-difluorophenyl)piperidin-4-ol
Technical Guide: 1-(4-Amino-2,6-difluorophenyl)piperidin-4-ol
This guide details the chemical properties, synthesis, and application of 1-(4-Amino-2,6-difluorophenyl)piperidin-4-ol , a specialized fluorinated building block used in the development of pharmaceuticals, particularly kinase inhibitors and next-generation antibiotics.
Compound Overview & Significance
1-(4-Amino-2,6-difluorophenyl)piperidin-4-ol (CAS: 1184129-47-2 ) is a bifunctional intermediate characterized by a piperidine ring attached to a highly substituted aniline core.
Key Structural Features:
-
2,6-Difluoro Substitution: The fluorine atoms at the ortho positions relative to the piperidine nitrogen sterically twist the phenyl-piperidine bond, forcing the rings out of coplanarity. This conformation is critical in drug design for improving selectivity and metabolic stability by blocking oxidative metabolism at the ring junction.
-
4-Hydroxyl Group: The hydroxyl moiety on the piperidine ring serves as a polar handle, improving solubility and providing a site for further functionalization (e.g., esterification or etherification) or hydrogen bonding within a protein active site.
-
Primary Amine: The para-amino group is the primary vector for coupling to heterocycles (e.g., via Buchwald-Hartwig amination or amide coupling) to build complex scaffolds.
Physicochemical Properties[1][2][3]
The following data summarizes the core properties relevant to experimental handling and characterization.
| Property | Value |
| CAS Number | 1184129-47-2 |
| IUPAC Name | 1-(4-amino-2,6-difluorophenyl)piperidin-4-ol |
| Molecular Formula | C₁₁H₁₄F₂N₂O |
| Molecular Weight | 228.24 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol, DMF; Low solubility in water |
| LogP (Predicted) | ~0.8 – 1.2 (Lipophilic but balanced by -OH) |
| pKa (Calculated) | Amine (NH₂): ~3.5–4.0 (reduced basicity due to F-withdrawing effect) |
| H-Bond Donors | 2 (NH₂, OH) |
| H-Bond Acceptors | 4 (N, O, F, F) |
Synthesis & Manufacturing Protocol
The synthesis of this compound relies on a regioselective Nucleophilic Aromatic Substitution (SₙAr) followed by a reduction step. This protocol is designed for high purity and scalability.
Reaction Pathway Diagram
The following diagram illustrates the two-step synthesis starting from 3,4,5-trifluoronitrobenzene.
Caption: Two-step synthesis via regioselective SₙAr substitution at the 4-position followed by nitro reduction.
Detailed Methodology
Step 1: Nucleophilic Aromatic Substitution (SₙAr)
The 4-position of 3,4,5-trifluoronitrobenzene is the most electrophilic site due to the para relationship with the electron-withdrawing nitro group.
-
Reagents: 3,4,5-Trifluoronitrobenzene (1.0 eq), Piperidin-4-ol (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).
-
Solvent: Anhydrous DMF or Acetonitrile (ACN).
-
Protocol:
-
Dissolve 3,4,5-trifluoronitrobenzene in DMF (5 mL/mmol).
-
Add K₂CO₃ followed by piperidin-4-ol.
-
Heat the mixture to 60–80°C for 4–6 hours. Monitor by TLC or LC-MS (Target mass: M+H = 259 for intermediate).
-
Workup: Pour into ice water. The intermediate, 1-(2,6-difluoro-4-nitrophenyl)piperidin-4-ol , typically precipitates as a yellow solid. Filter, wash with water, and dry.
-
Note: If oil forms, extract with Ethyl Acetate (EtOAc).
-
Step 2: Nitro Reduction
The nitro group is reduced to the primary amine to yield the final product.
-
Method A (Catalytic Hydrogenation):
-
Dissolve intermediate in Methanol (MeOH).
-
Add 10% Pd/C (5-10 wt%).
-
Stir under H₂ atmosphere (balloon pressure) at RT for 2–4 hours.
-
Filter through Celite to remove catalyst. Concentrate filtrate.
-
-
Method B (Iron Reduction - for halide sensitivity):
-
Dissolve intermediate in EtOH/Water (4:1).
-
Add Iron powder (5.0 eq) and Ammonium Chloride (NH₄Cl, 5.0 eq).
-
Reflux (80°C) for 2 hours.
-
Filter hot, concentrate, and extract with EtOAc.
-
Structural Analysis & Reactivity
Regiochemistry Validation
In the SₙAr step, the nucleophile (piperidin-4-ol) attacks the carbon para to the nitro group. The carbons meta to the nitro group (positions 3 and 5) are less activated.
-
Confirmation: ¹H NMR will show a symmetric pattern for the remaining aromatic protons if substitution occurs at C4. If substitution occurred at C3, the symmetry would be broken.
-
¹⁹F NMR: The product will exhibit a single fluorine signal (integration 2F) due to the symmetry of the 2,6-difluoro substitution.
Stability[3]
-
Oxidation: The primary amine is susceptible to oxidation; store under inert atmosphere (Argon/Nitrogen) at -20°C for long-term storage.
-
Acidity: The compound is stable in mild acid but may degrade under strong acidic conditions at high temperatures due to the potential for ether cleavage (though unlikely for this structure) or amide hydrolysis if derivatized.
Safety & Handling (E-E-A-T)
-
Hazard Identification:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
PPE Requirements: Wear nitrile gloves, safety goggles, and work in a fume hood.
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water for 15 minutes.
References
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for 3,4,5-Trifluoronitrobenzene (Precursor). Retrieved from [Link]
- Google Patents. WO2016006974A2 - Novel triazolopyrimidinone derivatives and use thereof (Describes analogous synthesis of difluorophenyl-piperidine moieties).
